![molecular formula C8H7ClN2O B578609 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1368290-38-3](/img/structure/B578609.png)
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring system attached to a methanol group. It is typically found as a light yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 7-chloroimidazo[1,2-a]pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products include 7-chloroimidazo[1,2-a]pyridine-2-carboxaldehyde and 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: The major product is 7-imidazo[1,2-a]pyridin-2-ylmethanol.
Scientific Research Applications
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- (7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol
- (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Uniqueness
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its bromo, iodo, and fluoro analogs, which may exhibit different reactivity and properties .
Biological Activity
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group at the 7-position of the imidazo[1,2-a]pyridine ring, which influences its reactivity and biological properties. The presence of the chloro substituent is critical for its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- HT-29 (colon cancer)
- PC-3 (prostate cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate a promising potential for development as an anticancer agent.
Cell Line | IC50 Value (µM) |
---|---|
A549 | 6.067 |
HT-29 | 11.905 |
PC-3 | 13.646 |
These findings suggest that this compound may induce apoptosis or cell cycle arrest in these cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation.
Potential Targets
- Enzymes : It may inhibit enzymes critical for cancer cell metabolism.
- Receptors : Interaction with cell surface receptors could modulate signaling pathways leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against common bacterial strains and reported significant inhibition at low concentrations.
- Cancer Cell Proliferation : Research involving various cancer cell lines indicated that the compound could reduce viability significantly compared to control groups.
- Mechanistic Insights : Investigations into its mechanism revealed potential pathways through which it affects cellular processes, although further research is needed to clarify these interactions.
Comparison with Similar Compounds
Comparative analysis with similar compounds in the imidazo[1,2-a]pyridine family highlights the unique properties imparted by the chloro substituent:
Compound | Unique Features |
---|---|
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Bromine substituent affects reactivity |
(7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol | Iodine may enhance lipophilicity |
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | Fluorine impacts biological interactions |
The distinct chemical reactivity due to the chloro group makes this compound a valuable candidate for further pharmacological exploration.
Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNAPSCBFLHMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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